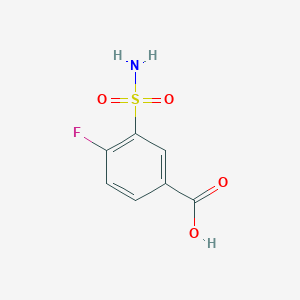

4-Fluoro-3-sulfamoylbenzoic acid

Description

Propriétés

IUPAC Name |

4-fluoro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBMRUQCUCRKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350633 | |

| Record name | 4-fluoro-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-45-1 | |

| Record name | 3-(Aminosulfonyl)-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1535-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-sulfamoylbenzoic acid, a substituted aromatic carboxylic acid, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a sulfonamide group, and a carboxylic acid moiety, suggest its potential for diverse biological activities. Understanding the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects from synthetic route optimization to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling. This technical guide provides a summary of the available physicochemical data, outlines general experimental protocols for their determination, and presents a logical workflow for characterization.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the key computed and available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₄S | PubChem[1] |

| Molecular Weight | 219.19 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 219.00015701 g/mol | PubChem[1] |

| Topological Polar Surface Area | 106 Ų | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for this compound are not specified in the available literature. However, standard methodologies for determining the physicochemical properties of solid organic acids, particularly benzoic acid derivatives and sulfonamides, can be applied.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Method: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range typically indicates a high degree of purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, both the carboxylic acid and the sulfonamide groups are ionizable.

Method: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve. Computational methods can also be used to refine the pKa values from the titration data.[2]

Aqueous Solubility Determination

Solubility is a critical parameter for drug absorption and formulation.

Method: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.

Method: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[6][7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its physicochemical characterization based on established methodologies for analogous compounds. The computed properties suggest a molecule with potential for hydrogen bonding and moderate polarity. A systematic experimental evaluation of its melting point, pKa, solubility, and LogP is essential for any further research or development involving this compound. The provided workflow and experimental outlines serve as a valuable resource for scientists undertaking such an investigation.

References

- 1. 3-(Aminosulfonyl)-4-fluorobenzoic acid | C7H6FNO4S | CID 684842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Synthesis of 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of a probable synthetic pathway for 4-Fluoro-3-sulfamoylbenzoic acid, a fluorinated analog of the diuretic intermediate, 4-Chloro-3-sulfamoylbenzoic acid. Due to limited direct literature on the synthesis of the fluoro-analog, this guide presents a well-established two-step synthetic route analogous to its chloro counterpart, commencing from 4-fluorobenzoic acid. The core process involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a sulfonamide derivative of benzoic acid.[1] Its structural similarity to 4-chloro-3-sulfamoylbenzoic acid, a key intermediate in the synthesis of potent diuretics like furosemide, suggests its potential utility in the development of novel pharmaceutical agents.[2] The introduction of a fluorine atom in place of chlorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability and binding affinity, making this compound a compound of interest for medicinal chemists.

This guide outlines a robust and likely synthesis pathway for this compound, based on the well-documented synthesis of its chloro-analog. The proposed pathway starts with the readily available 4-fluorobenzoic acid.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved in two primary steps:

-

Chlorosulfonation of 4-Fluorobenzoic Acid: This step involves the reaction of 4-fluorobenzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-fluoro-3-(chlorosulfonyl)benzoic acid.

-

Amination of 4-Fluoro-3-(chlorosulfonyl)benzoic Acid: The intermediate sulfonyl chloride is then reacted with ammonia to form the desired this compound.

The overall reaction is depicted in the following workflow diagram.

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The data is extrapolated from the synthesis of the analogous 4-chloro-3-sulfamoylbenzoic acid and should be considered as a guideline for experimental design.

| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |

| Starting Material | 4-Fluorobenzoic Acid | 4-Fluoro-3-(chlorosulfonyl)benzoic Acid |

| Reagents | Chlorosulfonic Acid | Concentrated Ammonia Solution |

| Molar Ratio (Starting Material:Reagent) | 1 : 5-7 | 1 : 10-15 |

| Reaction Temperature | 120-140°C | < 30°C |

| Reaction Time | 2-4 hours | 2-3 hours |

| Solvent | None (excess reagent) | Water |

| Product | 4-Fluoro-3-(chlorosulfonyl)benzoic Acid | This compound |

| Appearance | White to off-white solid | White solid |

| Purity (Typical) | >95% | >98% |

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis of this compound.

4.1. Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid

This procedure details the formation of 4-fluoro-3-(chlorosulfonyl)benzoic acid.

Materials:

-

4-Fluorobenzoic Acid

-

Chlorosulfonic Acid

-

Ice

-

Deionized Water

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber, carefully add chlorosulfonic acid (5-7 molar equivalents).

-

While stirring, gradually add 4-fluorobenzoic acid (1 molar equivalent) in portions to the chlorosulfonic acid. Maintain the temperature of the reaction mixture below 40°C during the addition, using an ice bath if necessary.

-

After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the cooled reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product.

-

Filter the resulting solid precipitate and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the solid product, 4-fluoro-3-(chlorosulfonyl)benzoic acid, under vacuum.

4.2. Step 2: Amination of 4-Fluoro-3-(chlorosulfonyl)benzoic Acid

This procedure describes the conversion of the intermediate sulfonyl chloride to the final product.

Materials:

-

4-Fluoro-3-(chlorosulfonyl)benzoic Acid (from Step 1)

-

Concentrated Ammonia Solution (28-30%)

-

Activated Carbon

-

Hydrochloric Acid (concentrated or 6M)

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, place the dried 4-fluoro-3-(chlorosulfonyl)benzoic acid.

-

Cool the vessel in an ice bath and slowly add an excess of cold, concentrated ammonia solution while stirring. Maintain the temperature below 30°C.

-

Continue stirring the mixture at room temperature for 2-3 hours.

-

Heat the mixture to approximately 60°C and add a small amount of activated carbon. Stir for 20-30 minutes for decolorization.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate in an ice bath and slowly acidify with hydrochloric acid to a pH of approximately 2-3.

-

A white precipitate of this compound will form.

-

Filter the solid product, wash with cold deionized water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol-water mixture.[2]

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reactions involving chlorosulfonic acid and the quenching process are exothermic and should be carefully controlled.

-

Concentrated ammonia and hydrochloric acid are corrosive and have pungent fumes. Handle with care in a fume hood.

Disclaimer: This document provides a proposed synthesis pathway based on analogous chemical reactions. The experimental protocols should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The safety precautions are not exhaustive, and a thorough risk assessment should be conducted before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 4-fluoro-3-sulfamoylbenzoic acid. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure, electronic properties, and potential intermolecular interactions is crucial. In the absence of direct crystallographic data for this compound, this guide synthesizes information from structurally related analogs and employs theoretical principles to predict its molecular geometry and spectroscopic characteristics. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction

This compound is a substituted aromatic compound featuring a carboxylic acid group, a sulfonamide group, and a fluorine atom. This combination of functional groups imparts a unique set of physicochemical properties relevant to its potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide and carboxylic acid moieties are capable of engaging in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems. An understanding of the preferred spatial arrangement of these groups is paramount for rational drug design and development.

Predicted Molecular Structure and Conformation

While a definitive crystal structure for this compound is not publicly available, its conformation can be inferred from the analysis of structurally similar compounds and theoretical considerations. The conformation of ortho-substituted benzoic acids is often influenced by steric hindrance and intramolecular hydrogen bonding.

The "ortho effect" in substituted benzoic acids suggests that steric hindrance between the ortho-substituent (the sulfamoyl group in this case) and the carboxylic acid group will likely force the carboxyl group to twist out of the plane of the benzene ring.[1] This departure from planarity can impact the molecule's acidity and its interaction with receptor binding sites.

Furthermore, intramolecular hydrogen bonding between the hydrogen of the carboxylic acid and an oxygen atom of the sulfamoyl group, or between a hydrogen of the sulfonamide and the carbonyl oxygen of the carboxylic acid, could play a significant role in stabilizing a particular conformation. The crystal structures of related benzenesulfonamides often reveal extensive hydrogen bonding networks.[2][3][4]

Based on these principles, the predicted conformation of this compound involves a non-planar arrangement of the carboxylic acid group relative to the benzene ring, with the potential for intramolecular hydrogen bonding to restrict the rotational freedom of the sulfamoyl group.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value Range | Rationale |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | Typical for substituted benzene rings. |

| C-F Bond Length | ~1.35 Å | Characteristic C-F bond length in fluoroaromatic compounds. |

| C-S Bond Length | ~1.77 Å | Average C-S bond length in benzenesulfonamides. |

| S-N Bond Length | ~1.63 Å | Typical S-N bond length in sulfonamides. |

| S=O Bond Length | ~1.43 Å | Characteristic double bond length between sulfur and oxygen in sulfonamides. |

| C-C(O)OH Bond Angle | ~120° | Expected sp² hybridization. |

| O-C-O Bond Angle | ~123° | Typical for a carboxylic acid group. |

| C-S-N Bond Angle | ~107° | Tetrahedral geometry around the sulfur atom. |

| C-C-C-O (Carboxyl) Torsion Angle | Non-zero | Due to steric hindrance from the ortho-sulfamoyl group (ortho effect).[1] |

Note: These values are predictions based on data from structurally related molecules and general chemical principles. Actual values may vary.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 4-fluorobenzoic acid: chlorosulfonation followed by amination. This is a common method for the preparation of aromatic sulfonamides.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Carefully add an excess of chlorosulfonic acid to the flask and cool it in an ice bath.

-

Slowly add 4-fluorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction.

-

Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product, 4-fluoro-3-(chlorosulfonyl)benzoic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Amination of 4-Fluoro-3-(chlorosulfonyl)benzoic Acid

-

Suspend the dried 4-fluoro-3-(chlorosulfonyl)benzoic acid in an excess of concentrated aqueous ammonia in a pressure-resistant vessel.

-

Stir the mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.0 - 13.0 | br s | - | -COOH |

| ¹H | 8.2 - 8.4 | d | ~2 | H-2 |

| ¹H | 7.8 - 8.0 | dd | ~8, ~2 | H-6 |

| ¹H | 7.2 - 7.4 | t | ~8 | H-5 |

| ¹H | 7.0 - 7.5 | br s | - | -SO₂NH₂ |

| ¹³C | 165 - 170 | s | - | -COOH |

| ¹³C | 158 - 162 | d | ~250 (¹JCF) | C-4 |

| ¹³C | 135 - 140 | s | - | C-3 |

| ¹³C | 132 - 135 | d | ~10 (³JCF) | C-5 |

| ¹³C | 130 - 133 | s | - | C-1 |

| ¹³C | 128 - 131 | d | ~5 (⁴JCF) | C-6 |

| ¹³C | 118 - 122 | d | ~20 (²JCF) | C-2 |

Note: Predicted shifts are relative to TMS. Solvent effects can cause variations.

Table 3: Predicted FTIR and Mass Spectrometry Data

| Technique | Predicted Key Signals | Assignment |

| FTIR | ||

| 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) | |

| ~3350 and ~3250 cm⁻¹ | N-H stretches (sulfonamide) | |

| ~1700 cm⁻¹ | C=O stretch (carboxylic acid) | |

| ~1340 and ~1160 cm⁻¹ | Asymmetric and symmetric S=O stretches (sulfonamide) | |

| ~1250 cm⁻¹ | C-F stretch | |

| Mass Spec. | ||

| (ESI-) | [M-H]⁻ at m/z 218.0 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ at m/z 200.0 | Loss of water | |

| [M-H-SO₂]⁻ at m/z 154.0 | Loss of sulfur dioxide | |

| (ESI+) | [M+H]⁺ at m/z 220.0 | Protonated molecular ion |

| [M+Na]⁺ at m/z 242.0 | Sodium adduct |

Logical Relationships and Experimental Workflow

The characterization of this compound would follow a logical workflow to confirm its structure and purity.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive theoretical and comparative analysis of the molecular structure and conformation of this compound. While direct experimental data remains elusive in the public domain, the principles of organic chemistry and the analysis of related compounds allow for robust predictions regarding its synthesis, structure, and spectroscopic properties. The information presented herein offers a valuable foundation for researchers working with this molecule, enabling more informed experimental design and interpretation of results. The eventual acquisition of single-crystal X-ray diffraction data would be invaluable for definitively elucidating the solid-state conformation and intermolecular interactions of this compound.

References

An In-depth Technical Guide to 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-sulfamoylbenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its relevance to biological signaling pathways.

Core Identifiers and Physicochemical Properties

This compound is a derivative of benzoic acid featuring both a fluorine atom and a sulfamoyl group. These functional groups impart specific chemical and physical properties that are of interest in the design of new therapeutic agents. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 1535-45-1[4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₇H₆FNO₄S[4] |

| Molecular Weight | 219.19 g/mol [4] |

| InChI | InChI=1S/C₇H₆FNO₄S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H₂,9,12,13)[4] |

| InChIKey | NGBMRUQCUCRKQN-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F[4] |

| Synonyms | 3-(Aminosulfonyl)-4-fluorobenzoic acid, 4-Fluoro-3-sulfamoyl-benzoic acid[4] |

Table 2: Physicochemical Data for this compound and a Related Analog

| Property | This compound | 4-Chloro-3-sulfamoylbenzoic acid (for comparison) |

| Appearance | White to off-white solid | |

| Melting Point | 256-258 °C | |

| pKa (Predicted) | 3.44 ± 0.10 |

Synthesis of Sulfamoylbenzoic Acids: An Experimental Protocol

A common route for the synthesis of halosubstituted 3-sulfamoylbenzoic acids involves a two-step process: chlorosulfonation of a p-halobenzoic acid followed by amination. The following is a detailed protocol for the synthesis of the closely related analog, 4-Chloro-3-sulfamoylbenzoic acid, which serves as a representative procedure.

Materials:

-

p-Chlorobenzoic acid

-

Chlorosulfonic acid

-

Concentrated ammonia water

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Ice

Procedure:

-

Chlorosulfonation:

-

In a suitable reactor, carefully add chlorosulfonic acid.

-

While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained below 40°C.

-

Upon completion of the addition, the mixture is slowly heated to 130°C and held at this temperature for several hours.

-

The reaction mixture is then cooled to room temperature and poured onto an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.

-

The crude product is filtered and washed with cold water.

-

-

Amination:

-

The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in concentrated ammonia water at a temperature below 30°C.

-

The mixture is stirred for several hours at 30°C.

-

-

Decolorization and Precipitation:

-

The mixture is heated to 60°C, and activated carbon is added.

-

After stirring for 30 minutes, the solution is cooled and filtered.

-

The filtrate is then acidified with hydrochloric acid to a pH of 2 to precipitate the final product.

-

The resulting white solid, 4-chloro-3-sulfamoylbenzoic acid, is collected by filtration.

-

Diagram 1: Synthesis Workflow for 4-Halo-3-sulfamoylbenzoic Acid

Caption: A generalized workflow for the synthesis of 4-halo-3-sulfamoylbenzoic acids.

Biological Relevance and Potential Signaling Pathways

Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics, a class of drugs that act on the kidneys to increase urine output. These drugs typically function by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a reduction in the reabsorption of these ions and water, resulting in diuresis.

Furthermore, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Inhibition of NTPDases can modulate cellular responses in various pathological conditions, including thrombosis and inflammation.

Diagram 2: Mechanism of Action of Loop Diuretics

Caption: Simplified signaling pathway for the diuretic effect of loop diuretic analogs.

Experimental Protocol for Biological Evaluation

The following is a representative protocol for evaluating the inhibitory potential of sulfamoyl derivatives against NTPDases, based on a malachite green assay.

Materials:

-

Sulfamoyl derivative compounds

-

h-NTPDase isoforms (e.g., h-NTPDase1, 2, 3, and 8)

-

Assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)

-

Substrate (ATP or ADP)

-

Malachite green reagent

Procedure:

-

Compound Preparation:

-

Prepare stock solutions of the sulfamoyl derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to achieve the desired test concentrations.

-

-

Enzyme Inhibition Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains the assay buffer, the specific h-NTPDase isoform, and the test compound at a final concentration (e.g., 100 µM for initial screening).

-

The reaction is initiated by the addition of the substrate (ATP or ADP).

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Detection of Phosphate Release:

-

The enzymatic reaction is stopped, and the amount of inorganic phosphate released from the hydrolysis of ATP or ADP is quantified using the malachite green reagent.

-

The absorbance is measured at a specific wavelength (e.g., 630 nm).

-

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).

-

For potent inhibitors, IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

This in-depth technical guide provides foundational information for researchers and drug development professionals working with this compound and related compounds. The provided protocols and diagrams offer a starting point for synthesis, biological evaluation, and understanding the potential mechanisms of action of this class of molecules.

References

- 1. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(Aminosulfonyl)-4-fluorobenzoic acid | C7H6FNO4S | CID 684842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Activities of 4-Fluoro-3-sulfamoylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Fluoro-3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse range of biologically active compounds. Its unique combination of a carboxylic acid for derivatization, a sulfonamide group for key interactions with metalloenzymes, and a fluorine atom for modulating electronic properties makes it an attractive core for drug design. This technical guide provides an in-depth overview of the primary biological activities associated with derivatives of this compound, with a principal focus on their potent role as carbonic anhydrase inhibitors. The guide also explores their potential as anticancer and antimicrobial agents, supported by detailed experimental methodologies and visualizations of relevant biological pathways.

Synthesis of this compound Derivatives

The primary route for generating a library of diverse compounds from this compound involves the modification of its carboxylic acid group, typically through amide bond formation. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Protocol: Amide Coupling

A common and effective method for synthesizing 4-Fluoro-3-sulfamoylbenzamide derivatives is through carbodiimide-mediated amide coupling.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography).

Procedure:

-

Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add EDCI and HOBt (or HOAt) to the solution and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the desired amine in the same anhydrous solvent.

-

Add the amine solution and a base (e.g., TEA or DIPEA) to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Multifaceted Mechanisms of Action of Sulfamoylbenzoic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with multiple mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Inhibition of Carbonic Anhydrases

A primary and well-established mechanism of action for many sulfamoylbenzoic acid derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological processes such as pH regulation, fluid secretion, and CO2 transport.[2] The sulfamoyl group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[3]

Derivatives of sulfamoylbenzoic acid have been developed as effective inhibitors of various CA isoforms, leading to their use as antiglaucoma agents, diuretics, and anticancer therapies.[3] For instance, inhibition of CA II and IV in the eye reduces aqueous humor secretion, thereby lowering intraocular pressure in glaucoma.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the in vitro inhibitory activity of representative sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound/Derivative Class | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IX (Ki/IC50) | hCA XII (Ki/IC50) | Reference(s) |

| Acetazolamide (Standard) | 250 nM (Ki) | 12 nM (Ki) | 25 nM (Ki) | 5.7 nM (Ki) | [3] |

| 4-Chloro-3-sulfamoylbenzamides | 5.3 - 334 nM (Ki) | Low nM (Ki) | Low nM (Ki) | Low nM (Ki) | [3] |

| Sulfonyl Semicarbazides | 34.7 - 86.2 nM (Ki) | 3.5 - 71.8 nM (Ki) | 20.5 - 81.3 nM (Ki) | 0.59 - 0.82 nM (Ki) | [2] |

| Pyrazole/Pyridazine Carboxamides | - | 3.3 - 866.7 nM (Ki) | 6.1 - 568.8 nM (Ki) | 61.3 - 432.8 nM (Ki) | [4] |

Note: Lower Ki/IC50 values indicate higher inhibitory potency.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This protocol describes the determination of CA inhibitory activity by measuring the enzyme-catalyzed hydration of CO2.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (sulfamoylbenzoic acid derivatives)

-

Acetazolamide (standard inhibitor)

-

HEPES buffer (pH 7.4)

-

CO2-saturated water

-

Phenol red indicator solution

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

-

Dilute the CA enzyme to the desired concentration in HEPES buffer.

-

Pre-incubate the enzyme with various concentrations of the test compound or standard inhibitor for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with CO2-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the phenol red indicator at 557 nm, which reflects the pH change resulting from CO2 hydration.

-

Calculate the initial rates of the enzymatic reaction from the linear phase of the absorbance change.

-

Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).[5][6] These cell surface enzymes are crucial regulators of purinergic signaling by hydrolyzing extracellular ATP and ADP.[1] Dysregulation of h-NTPDase activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. The inhibitory mechanism involves the interaction of the sulfamoylbenzamide scaffold with the active site of the enzyme.

Quantitative Data: h-NTPDase Inhibition

The following table summarizes the inhibitory activity (IC50) of representative sulfamoyl-benzamide derivatives against various h-NTPDase isoforms.

| Compound | h-NTPDase1 (IC50, µM) | h-NTPDase2 (IC50, µM) | h-NTPDase3 (IC50, µM) | h-NTPDase8 (IC50, µM) | Reference(s) |

| 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - | [5][6] |

| 3f | - | 0.27 ± 0.08 | - | - | [5][6] |

| 3j | - | 0.29 ± 0.07 | - | - | [5][6] |

| 4d | - | 0.13 ± 0.01 | - | - | [5][6] |

| 2d | - | - | - | 0.28 ± 0.07 | [5][6] |

Note: Lower IC50 values indicate higher inhibitory potency.

Experimental Protocol: h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[1]

Materials:

-

Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

-

Test compounds (sulfamoyl-benzamide derivatives)

-

ATP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2

-

Malachite Green Reagent

-

96-well microplate

Procedure:

-

Add 2.5 µL of the test compound at various concentrations (dissolved in DMSO) to the wells of a 96-well plate. Use DMSO as a control.

-

Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of ATP solution to each well.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Malachite Green reagent.

-

Measure the absorbance at approximately 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Agonist Activity at Lysophosphatidic Acid Receptor 2 (LPA2)

A distinct mechanism of action for certain sulfamoylbenzoic acid analogues is their agonist activity at the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR).[7] LPA2 activation is involved in various cellular processes, including cell survival and migration.[7] These non-lipid agonists represent a novel class of LPA2 modulators with therapeutic potential.

Quantitative Data: LPA2 Receptor Agonism

The following table summarizes the agonist activity (EC50) of a representative sulfamoylbenzoic acid analogue at the LPA2 receptor.

| Compound | LPA2 (EC50) | Reference(s) |

| Sulfamoylbenzoic acid analogue | pM to nM range | [7] |

Note: EC50 is the concentration of an agonist that provides 50% of the maximum response.

Experimental Protocol: LPA Receptor Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like LPA2.

Materials:

-

Cells stably expressing the human LPA2 receptor (e.g., HEK-293 cells)

-

Test compounds (sulfamoylbenzoic acid analogues)

-

LPA (standard agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Seed the LPA2-expressing cells into a 96-well black-walled, clear-bottom plate and incubate overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of the test compounds or LPA to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Determine the EC50 values by plotting the fluorescence response against the logarithm of the agonist concentration.

Inhibition of the Na-K-2Cl Cotransporter (NKCC)

Certain sulfamoylbenzoic acid derivatives, most notably the loop diuretics furosemide and bumetanide, function by inhibiting the Na-K-2Cl cotransporter (NKCC).[8][9] This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions in the thick ascending limb of the loop of Henle in the kidney.[9] By blocking this cotransporter, these drugs increase the excretion of these ions and water, leading to their diuretic effect.

Quantitative Data: Na-K-2Cl Cotransporter Inhibition

The following table presents the inhibitory potency (pIC50) of loop diuretics against NKCC1 and NKCC2.

| Compound | NKCC1 (pIC50) | NKCC2 (pIC50) | Reference(s) |

| Bumetanide | 6.47 - 6.48 | 6.48 | [10] |

| Furosemide | 5.04 - 5.21 | 5.15 | [10] |

| Piretanide | 5.99 - 6.29 | 5.97 | [10] |

Note: pIC50 = -log(IC50). Higher pIC50 values indicate higher inhibitory potency.

Experimental Protocol: Na-K-2Cl Cotransporter Inhibition Assay (86Rb+ Uptake)

This assay measures the activity of the NKCC by quantifying the uptake of the potassium analog, 86Rb+.

Materials:

-

Cells expressing the target NKCC isoform (e.g., HEK-293 cells)

-

Test compounds (e.g., furosemide, bumetanide)

-

86RbCl (radioactive tracer)

-

Uptake buffer (containing Na+, K+, and Cl-)

-

Wash buffer (ice-cold)

-

Scintillation counter

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle control in a chloride-free medium.

-

Initiate the uptake by adding the uptake buffer containing 86RbCl.

-

Incubate for a short period (e.g., 2-5 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

-

Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

-

The bumetanide-sensitive component of 86Rb+ uptake represents the NKCC activity.

-

Determine the IC50 values by plotting the percentage of inhibition of bumetanide-sensitive 86Rb+ uptake against the logarithm of the inhibitor concentration.

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

A more recently discovered mechanism of action for a class of sulfamoylbenzamide derivatives is the modulation of hepatitis B virus (HBV) capsid assembly.[11][12] These compounds, known as capsid assembly modulators (CAMs), interfere with the proper formation of the viral capsid, which is essential for viral replication.[13] They can induce the formation of aberrant, non-functional capsids or prevent the encapsidation of the viral genome, thereby blocking the production of infectious virus particles.[13]

Quantitative Data: HBV Capsid Assembly Modulation

The following table summarizes the anti-HBV activity (EC50) of representative sulfamoylbenzamide-based CAMs.

| Compound | Anti-HBV Activity (EC50, µM) | Cell Line | Reference(s) |

| NVR 3-778 | 0.73 ± 0.20 | HepDES19 | [11] |

| 7b | 0.83 ± 0.33 | HepDES19 | [11] |

| KR-26556 | 0.27 | HepG2.2.15 | [14] |

| Compound 3 | 0.19 | HepG2.2.15 | [14] |

| Compound 8 | 0.17 | HepG2.2.15 | [14] |

Note: EC50 is the concentration of the compound that reduces HBV replication by 50%.

Experimental Protocol: HBV Capsid Assembly Assay (Particle Gel Assay)

This assay visualizes the formation of HBV capsids in the presence of test compounds.

Materials:

-

HBV-replicating cell line (e.g., HepG2.2.15)

-

Test compounds (sulfamoylbenzamide derivatives)

-

Lysis buffer

-

Native agarose gel

-

Antibodies against HBV core protein (anti-HBc)

-

Western blotting equipment

Procedure:

-

Treat the HBV-replicating cells with various concentrations of the test compounds for a defined period (e.g., 3 days).

-

Lyse the cells and clarify the lysates by centrifugation.

-

Separate the cytoplasmic lysates on a native agarose gel to preserve the integrity of the capsids.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the HBV core protein.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the bands corresponding to intact capsids using a suitable detection reagent. A decrease in the capsid band or the appearance of aberrant bands indicates modulation of capsid assembly.

This guide highlights the remarkable versatility of the sulfamoylbenzoic acid scaffold in targeting a range of distinct biological molecules and pathways. The detailed protocols and compiled quantitative data provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the development of novel compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluoro-3-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Fluoro-3-sulfamoylbenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data to facilitate its identification, characterization, and application in research.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using online prediction algorithms. The chemical shifts are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | Ar-H |

| ~8.20 | dd | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~7.80 | br s | 2H | -SO₂NH₂ |

| ~13.50 | br s | 1H | -COOH |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165.5 | C=O |

| ~162.0 (d, J ≈ 250 Hz) | C-F |

| ~138.0 | Ar-C |

| ~134.0 (d, J ≈ 8 Hz) | Ar-C |

| ~131.0 | Ar-C |

| ~125.0 (d, J ≈ 3 Hz) | Ar-C |

| ~118.0 (d, J ≈ 22 Hz) | Ar-C |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Sharp | N-H stretch (sulfonamide) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1350, ~1160 | Strong | S=O stretch (sulfonamide) |

| ~1250 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

The predicted mass spectral data was generated using Electrospray Ionization (ESI) in negative ion mode.

Table 4: Predicted ESI-MS/MS Data for this compound

| m/z (Precursor Ion) | m/z (Fragment Ions) | Proposed Neutral Loss |

| 218.0 [M-H]⁻ | 174.0 | CO₂ |

| 138.9 | SO₂NH₂ | |

| 94.9 | SO₂NH₂ + CO₂ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a small amount)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

-

Volumetric flasks and pipettes

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for negative ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the deprotonated molecular ion [M-H]⁻.

-

MS/MS Scan: Select the [M-H]⁻ ion for collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS) by scanning a range of fragment masses. Optimize the collision energy to achieve a good fragmentation pattern.

-

Data Analysis: Analyze the resulting spectra to identify the precursor and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Fluoro-3-sulfamoylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthetic route described herein starts from 4-fluorobenzoic acid and proceeds through a two-step reaction sequence involving chlorosulfonation followed by amination. This document outlines the necessary reagents, experimental procedures, and data relevant to this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluorobenzoic acid is a robust two-step process. The first step is an electrophilic aromatic substitution where 4-fluorobenzoic acid is reacted with chlorosulfonic acid to yield 3-(chlorosulfonyl)-4-fluorobenzoic acid. The subsequent step involves the amination of the sulfonyl chloride intermediate with an ammonia source to produce the final product.

Data Presentation

The following tables summarize the key reagents and reaction parameters for the synthesis of this compound.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | Starting Material |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Chlorosulfonating Agent |

| Concentrated Ammonia | NH₃ | 17.03 | Aminating Agent |

| Hydrochloric Acid | HCl | 36.46 | Acidifying Agent |

| Ice | H₂O | 18.02 | Quenching/Precipitation |

| Deionized Water | H₂O | 18.02 | Solvent/Washing |

Table 2: Reaction Parameters

| Step | Reaction | Temperature | Duration | Typical Yield |

| 1 | Chlorosulfonation | 120-130°C | 3-4 hours | 85-95% |

| 2 | Amination | < 30°C | 2-3 hours | 90-98% |

Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

This procedure details the chlorosulfonation of 4-fluorobenzoic acid.

Materials:

-

4-Fluorobenzoic acid

-

Chlorosulfonic acid

-

Ice

-

Deionized water

-

Round-bottom flask with a reflux condenser and gas outlet

-

Stirring plate and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, carefully add chlorosulfonic acid.

-

Begin stirring the chlorosulfonic acid and slowly add 4-fluorobenzoic acid in small portions. Maintain the temperature of the reaction mixture below 40°C during the addition by using an ice bath if necessary.

-

After the addition is complete, slowly heat the reaction mixture to 120-130°C.

-

Maintain this temperature for 3-4 hours to ensure the completion of the reaction. The reaction should be carried out in a fume hood as HCl gas is evolved.

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring. This will precipitate the crude 3-(chlorosulfonyl)-4-fluorobenzoic acid.

-

Filter the crude product using a Buchner funnel and wash it thoroughly with cold deionized water to remove any residual chlorosulfonic acid.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

This procedure describes the amination of 3-(chlorosulfonyl)-4-fluorobenzoic acid.

Materials:

-

3-(Chlorosulfonyl)-4-fluorobenzoic acid (from Step 1)

-

Concentrated ammonia solution

-

Concentrated hydrochloric acid

-

Activated carbon (optional)

-

Beaker

-

Stirring plate and stir bar

-

pH paper or pH meter

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, suspend the dried 3-(chlorosulfonyl)-4-fluorobenzoic acid in concentrated ammonia solution. The temperature should be maintained below 30°C.

-

Stir the mixture vigorously for 2-3 hours at a temperature of approximately 30°C.

-

(Optional Decolorization) Heat the mixture to about 60°C and add a small amount of activated carbon. Stir for 20-30 minutes.

-

Cool the mixture and filter to remove the activated carbon if used.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. This will cause the this compound to precipitate as a white solid.

-

Filter the precipitated product using a Buchner funnel and wash with cold deionized water.

-

Dry the final product under vacuum. The purity of the product can be assessed by techniques such as HPLC and its structure confirmed by NMR spectroscopy.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 4-fluorobenzoic acid.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 4-Fluoro-3-sulfamoylbenzoic acid in Diuretic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-sulfamoylbenzoic acid is a synthetic compound belonging to the class of sulfamoylbenzoic acids. This class of compounds has been extensively studied for its diuretic properties, with prominent members like furosemide and bumetanide being widely used in clinical practice. The primary mechanism of action for these diuretics is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water, resulting in a potent diuretic effect. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential diuretic agents.

Mechanism of Action: Targeting the NKCC2 Cotransporter

Sulfamoylbenzoic acid derivatives exert their diuretic effect by binding to and inhibiting the NKCC2 cotransporter located on the apical membrane of epithelial cells in the thick ascending limb of the nephron.[1] NKCC2 is responsible for the reabsorption of approximately 25% of the filtered sodium load. By blocking this transporter, these compounds disrupt this reabsorptive process, leading to a cascade of effects that ultimately increase urine output (diuresis) and the excretion of electrolytes (saluresis). The key structural features of sulfamoylbenzoic acids, including the acidic group at C-1, the sulfamoyl group at C-5, and various substituents at other positions, play a crucial role in their binding affinity and inhibitory potency towards NKCC2.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of NKCC2 inhibition and a typical experimental workflow for screening potential diuretic compounds.

References

Application Notes: Amide Coupling Reactions with 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug discovery.[1] The resulting amide functional group is a cornerstone of countless biologically active molecules, including many blockbuster drugs. The direct condensation of a carboxylic acid and an amine is kinetically slow and generally impractical without high temperatures.[2] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1][3]

4-Fluoro-3-sulfamoylbenzoic acid is a valuable building block in the synthesis of pharmacologically active compounds, particularly as a precursor to sulfonamide-containing molecules which are known to exhibit a wide range of biological activities, including the inhibition of ectonucleotidases (NTPDases) which are involved in purinergic signaling.[4][5] This document provides detailed protocols for the amide coupling of this compound using common, efficient, and reliable coupling reagents.

Data Presentation: Representative Amide Coupling Reactions

The selection of the coupling reagent and reaction conditions is crucial for achieving high yields and purity. Factors to consider include the steric and electronic properties of the amine, potential for side reactions, and the scale of the synthesis. Below is a summary of typical conditions and expected outcomes for amide coupling reactions involving substituted benzoic acids, based on common laboratory practices.

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) |

| This compound | Aniline | EDC / HOBt | DIPEA | DMF | 12-24 | 65-85 |

| This compound | Benzylamine | HATU | DIPEA | DMF | 1-3 | 85-95 |

| This compound | Morpholine | SOCl₂ then Amine | Et₃N | DCM | 2-4 | 80-90 |

| This compound | Cyclopropylamine | EDC / DMAP | - | DCM/DMF | 12-18 | ~70[4] |

| This compound | N-Methylbenzylamine | HATU | Et₃N | DMF | 2-4 | 50-65[4] |

Note: Yields are representative and can vary based on the specific amine substrate, purity of reagents, and reaction scale.

Experimental Protocols

Method 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.2 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents (Ethyl Acetate, aq. NaHCO₃, brine, MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath while stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.[8]

Method 2: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its fast reaction times and low rates of racemization.[9][10][11] It is particularly effective for challenging couplings, including those with electron-deficient amines or sterically hindered substrates.[12] The reaction proceeds through a highly reactive OAt-active ester.[9][12]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Add the amine (1.1 equiv) and HATU (1.1 equiv) to the solution.[8]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 equiv) to the stirring mixture.[8]

-

Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography.[8]

Method 3: Acyl Chloride Mediated Amide Coupling

This classic two-step method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[13] This approach is robust and cost-effective, though it requires an additional step and handling of a moisture-sensitive intermediate.

Materials:

-

This compound (1.0 equiv)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

Amine (1.1 - 1.3 equiv)

-

Triethylamine (Et₃N) or Pyridine (2.0 equiv)

Procedure:

Step 1: Synthesis of 4-Fluoro-3-sulfamoylbenzoyl Chloride

-

Place this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Suspend the acid in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2 equiv) at room temperature.

-

Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 1-2 hours, or until gas evolution ceases.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[14]

Step 2: Amide Coupling

-

Dissolve the crude 4-Fluoro-3-sulfamoylbenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution dropwise to the stirring amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Visualizations

General Workflow for Amide Coupling

The following diagram illustrates the typical laboratory workflow for performing an amide coupling reaction with this compound.

Caption: General workflow for a one-pot amide coupling reaction.

Decision Tree for Coupling Method Selection

Choosing the right coupling strategy is essential for success. This diagram provides a simplified decision-making framework.

Caption: Decision tree for selecting an amide coupling method.

Safety Information

-

Coupling Reagents (EDC, HATU): Can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Work in a well-ventilated fume hood.

-

Bases (DIPEA, Et₃N): Volatile and corrosive. Use in a fume hood.

-

Solvents (DMF, DCM): Handle in a well-ventilated area. DMF is a suspected teratogen. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheet (SDS) for all reagents before use.

-

This compound: May cause skin, eye, and respiratory irritation.[15]

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 14. benchchem.com [benchchem.com]

- 15. 3-(Aminosulfonyl)-4-fluorobenzoic acid | C7H6FNO4S | CID 684842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4-Fluoro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction